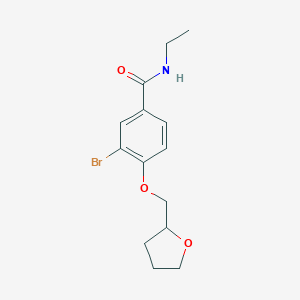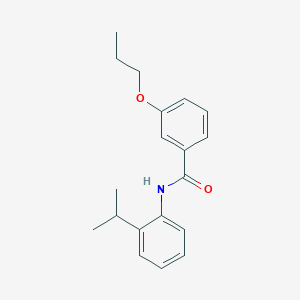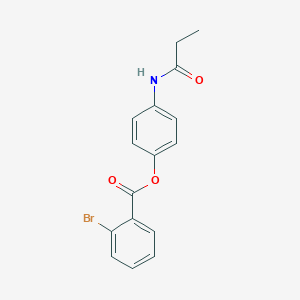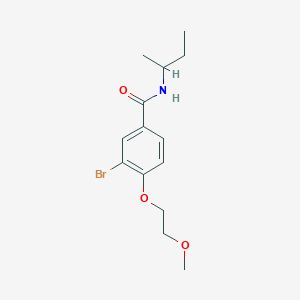
N-(3-carbamoylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylphenyl)-2-methoxybenzamide, commonly known as NMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine and biology. NMBA belongs to the class of benzamides and is a derivative of N-(3-nitrophenyl)-2-methoxybenzamide.
Mecanismo De Acción
NMBA is believed to exert its pharmacological effects by modulating the activity of various receptors and enzymes in the body. It has been shown to interact with the cannabinoid receptor CB1, the vanilloid receptor TRPV1, and the enzyme FAAH, which are all involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
NMBA has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress, and modulate the activity of various signaling pathways involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMBA has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability in aqueous solutions can be a major limitation for certain experiments.
Direcciones Futuras
There are several potential future directions for research on NMBA, including the development of novel analogs with improved pharmacological properties, the investigation of its therapeutic potential in various disease models, and the elucidation of its mechanism of action at the molecular level.
In conclusion, NMBA is a promising compound with significant potential for applications in various areas of medicine and biology. Its unique pharmacological properties make it an attractive target for drug discovery and research, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
The synthesis of NMBA involves the reaction between 3-aminobenzoic acid and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to obtain NMBA in high yield.
Aplicaciones Científicas De Investigación
NMBA has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
N-(3-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-3-2-7-12(13)15(19)17-11-6-4-5-10(9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Clave InChI |
FUYOZFHGTOADNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)


![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)



![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
